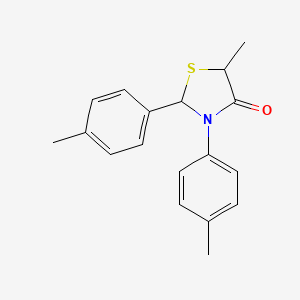
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one, also known as Mitotane or Lysodren, is a synthetic derivative of the insecticide dichlorodiphenyltrichloroethane (DDT). It is a chemotherapeutic agent that is primarily used in the treatment of adrenocortical carcinoma, a rare form of cancer that affects the adrenal gland. Mitotane has been shown to be effective in reducing the size of tumors and improving the survival rate of patients with adrenocortical carcinoma.
作用機序
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one is thought to work by inhibiting the production of cortisol, a hormone that is produced by the adrenal gland. Cortisol is involved in the growth and development of cancer cells, and by reducing its production, this compound can slow down the growth of tumors. This compound has also been shown to have a direct toxic effect on cancer cells, causing them to undergo cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cortisol, as well as other hormones that are produced by the adrenal gland. This compound has also been shown to have a direct toxic effect on cancer cells, causing them to undergo cell death. In addition, this compound has been shown to have an effect on the liver, causing it to metabolize drugs more slowly.
実験室実験の利点と制限
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-established chemotherapeutic agent, with a known mechanism of action and a proven track record in the treatment of adrenocortical carcinoma. This makes it a useful tool for studying the effects of chemotherapy on cancer cells. However, this compound also has a number of limitations. It is highly toxic and can cause a range of side effects, including nausea, vomiting, and liver damage. In addition, it is difficult to administer in the lab, as it requires specialized equipment and handling procedures.
将来の方向性
There are a number of future directions for research on 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one. One area of interest is the development of new formulations of the drug that are less toxic and easier to administer. Another area of interest is the study of this compound in combination with other chemotherapeutic agents, in order to improve its efficacy and reduce its side effects. Finally, there is a need for further research on the mechanism of action of this compound, in order to better understand how it works and how it can be optimized for use in the treatment of cancer.
合成法
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one is synthesized by the reaction of 2,4-dichlorobenzoyl chloride with 2-methyl-2-butene-1-thiol in the presence of a base, followed by the reaction of the resulting intermediate with 4-methylphenylmagnesium bromide. The product is then purified by recrystallization.
科学的研究の応用
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has been extensively studied in the treatment of adrenocortical carcinoma. It is thought to work by inhibiting the production of cortisol, a hormone that is produced by the adrenal gland and is involved in the growth and development of cancer cells. This compound has also been studied in the treatment of other forms of cancer, such as breast cancer and prostate cancer, but its efficacy in these conditions is less well established.
特性
IUPAC Name |
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-12-4-8-15(9-5-12)18-19(17(20)14(3)21-18)16-10-6-13(2)7-11-16/h4-11,14,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCLLIMAOCEVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)
![N-(2-furylmethyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4968148.png)
![9-[2-(2-methylphenoxy)ethyl]-8-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968169.png)
![methyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968171.png)
![4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}morpholine](/img/structure/B4968182.png)
![N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4968196.png)
![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4968197.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968203.png)
![6-chloro-3-[(4-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B4968205.png)
![1-(2,4-dichlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4968216.png)

![methyl 1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4968223.png)
![4-bromo-N-tricyclo[4.3.1.1~3,8~]undec-3-ylbenzamide](/img/structure/B4968233.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968239.png)